molecular formula C11H7N B1315498 1-Ethynylisoquinoline CAS No. 86520-96-9

1-Ethynylisoquinoline

Cat. No.: B1315498
CAS No.: 86520-96-9
M. Wt: 153.18 g/mol
InChI Key: PTRWXSTUHSTRHM-UHFFFAOYSA-N
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Description

1-Ethynylisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H7N. It is a derivative of isoquinoline, featuring an ethynyl group (-C≡CH) attached to the nitrogen atom of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylisoquinoline can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where isoquinoline is coupled with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline-1-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation of the ethynyl group can yield 1-ethylisoquinoline.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming various substituted isoquinolines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Isoquinoline-1-carboxylic acid.

    Reduction: 1-Ethylisoquinoline.

    Substitution: Substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

1-Ethynylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of 1-ethynylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the ethynyl group.

    1-Methylisoquinoline: Similar structure but with a methyl group instead of an ethynyl group.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

Uniqueness: 1-Ethynylisoquinoline is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in drug design and materials science .

Properties

IUPAC Name

1-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRWXSTUHSTRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517608
Record name 1-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86520-96-9
Record name 1-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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